2-(2,4-dimethoxyphenyl)-N-(2-ethyl-6-methylphenyl)quinoline-4-carboxamide
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Overview
Description
2-(2,4-DIMETHOXYPHENYL)-N-(2-ETHYL-6-METHYLPHENYL)-4-QUINOLINECARBOXAMIDE is a complex organic compound that belongs to the class of quinoline carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-DIMETHOXYPHENYL)-N-(2-ETHYL-6-METHYLPHENYL)-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. The starting materials are usually substituted anilines and quinoline derivatives. Common synthetic routes may include:
Nitration and Reduction: Nitration of a suitable aromatic compound followed by reduction to form the corresponding amine.
Acylation: Acylation of the amine with a carboxylic acid derivative to form the amide bond.
Cyclization: Formation of the quinoline ring through cyclization reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-DIMETHOXYPHENYL)-N-(2-ETHYL-6-METHYLPHENYL)-4-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,4-DIMETHOXYPHENYL)-N-(2-ETHYL-6-METHYLPHENYL)-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes involved in biological pathways.
Receptors: Binding to cellular receptors to modulate their activity.
DNA/RNA: Intercalation into DNA or RNA, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-DIMETHOXYPHENYL)-N-(2-ETHYL-6-METHYLPHENYL)-4-QUINOLINECARBOXAMIDE
- 2-(2,4-DIMETHOXYPHENYL)-N-(2-ETHYL-6-METHYLPHENYL)-4-QUINOLINECARBOXAMIDE
- 2-(2,4-DIMETHOXYPHENYL)-N-(2-ETHYL-6-METHYLPHENYL)-4-QUINOLINECARBOXAMIDE
Uniqueness
The uniqueness of 2-(2,4-DIMETHOXYPHENYL)-N-(2-ETHYL-6-METHYLPHENYL)-4-QUINOLINECARBOXAMIDE lies in its specific substitution pattern and the resulting biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C27H26N2O3 |
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Molecular Weight |
426.5 g/mol |
IUPAC Name |
2-(2,4-dimethoxyphenyl)-N-(2-ethyl-6-methylphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C27H26N2O3/c1-5-18-10-8-9-17(2)26(18)29-27(30)22-16-24(28-23-12-7-6-11-20(22)23)21-14-13-19(31-3)15-25(21)32-4/h6-16H,5H2,1-4H3,(H,29,30) |
InChI Key |
MKGVXSWVKLBXQY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=C(C=C(C=C4)OC)OC)C |
Origin of Product |
United States |
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